2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide
Description
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide features a thiazole ring substituted at the 4-position with a thioether-linked 3,5-dimethoxybenzyl group. The acetamide moiety is attached to an m-tolyl (meta-methylphenyl) group, conferring distinct steric and electronic properties.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-5-4-6-16(7-14)22-20(24)10-17-13-28-21(23-17)27-12-15-8-18(25-2)11-19(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXWBZGVBZBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazole ring, a benzyl thioether moiety, and an acetamide group. The presence of methoxy groups enhances its chemical reactivity and biological interactions. The molecular formula is CHNOS, with a molecular weight of approximately 334.39 g/mol.
| Component | Structure |
|---|---|
| Thiazole Ring | Thiazole |
| Benzyl Thioether | Benzyl Thioether |
| Acetamide Group | Acetamide |
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. Specifically, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC value of 0.0147 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary tests revealed significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide exerts its biological effects involves:
- Enzyme Inhibition : The thiazole and benzyl thioether moieties interact with specific enzymes through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity.
- Receptor Modulation : The acetamide group may participate in binding to receptor sites, influencing signaling pathways that regulate cell proliferation and apoptosis .
Synthesis
The synthesis of the compound typically involves several key steps:
- Formation of the Thiazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Benzyl Thioether : Involves nucleophilic substitution reactions.
- Acetamide Formation : Acylation of an amine with acetic anhydride or acetyl chloride completes the synthesis .
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide:
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The study found that modifications to the thiazole ring significantly affected potency against cancer cells .
- Antibacterial Evaluation : Another research focused on the antibacterial properties of thiazole-containing compounds, revealing that certain derivatives exhibited strong activity against resistant bacterial strains .
Comparison with Similar Compounds
Structural Analogs from Hit Identification Studies ()
Compounds 23–27 (Table 1) share a thioacetamide core but differ in substituents:
- Triazinoindole-based thioacetamides: Compounds 23, 24, 25, and 26–27 feature a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole moiety linked via a thioether to an acetamide group. Substituents on the arylacetamide include cyanomethylphenyl (23), phenoxyphenyl (24), and bromophenyl (26–27). Bromination at the indole ring (e.g., 25, 27) increases molecular weight and may enhance hydrophobic interactions .
- Comparison with Target Compound: The target compound replaces the triazinoindole with a thiazole ring and introduces a 3,5-dimethoxybenzyl group.
Pyrimidinone-Thiazole Hybrid ()
Compound 19 (2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) contains a pyrimidinone ring substituted with 3,5-dimethoxyphenyl and a trifluoromethyl benzothiazole acetamide.
- Key Differences: Unlike the target compound’s thiazole-thioether linkage, 19 integrates a pyrimidinone core, which may enhance hydrogen-bonding interactions. The trifluoromethyl group in 19 increases electronegativity and metabolic stability compared to the target’s m-tolyl group .
Fluorinated and Complex Derivatives (–5)
- Perfluoroalkyl Thioacetamides (): These derivatives (e.g., 2738952-61-7) feature γ-ω-perfluoroalkyl chains, imparting extreme hydrophobicity and chemical inertness. Such properties contrast with the target compound’s aromatic methoxy groups, which balance lipophilicity and solubility .
- Thiazole-Urea Hybrids (): Complex structures like PF 43(1)-listed compounds combine thiazole with urea linkages and hydroxypropanamide groups. These are structurally distinct from the target’s acetamide-thiazole framework but underscore the versatility of thiazoles in drug design .
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
